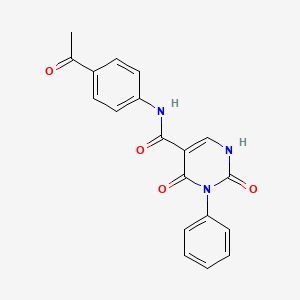![molecular formula C18H19N3O2S B11290325 N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11290325.png)
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a combination of pyrrole, thiazole, and carboxamide functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrrole rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are crucial for bacterial growth and replication . The compound’s structure allows it to bind to these enzymes’ active sites, thereby blocking their activity and exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides share structural similarities and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds, such as those containing the indole nucleus, also show a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2S/c1-13-16(20-18(24-13)21-11-5-6-12-21)17(22)19-10-9-14-7-3-4-8-15(14)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) |
InChI Key |
RANZJLGEVUJENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C=CC=C2)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11290245.png)
![N-(4-fluorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11290250.png)
![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11290255.png)
![3-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11290261.png)
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11290266.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11290272.png)
![N-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine](/img/structure/B11290273.png)
![N-(2,4-dimethoxybenzyl)-2-ethyl-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B11290279.png)

![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11290300.png)
![1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide](/img/structure/B11290301.png)
![Ethyl 6-{[benzyl(methyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11290307.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11290313.png)
![3-(3-chlorophenyl)-8-(2-furyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11290321.png)
